2-Cyanophenyl 6-chloropyridine-3-sulfonate
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Overview
Description
2-Cyanophenyl 6-chloropyridine-3-sulfonate, also known as CCPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCPS is a sulfonated pyridine derivative that is widely used in the synthesis of organic compounds and has been found to exhibit significant biological activity.
Mechanism Of Action
The mechanism of action of 2-Cyanophenyl 6-chloropyridine-3-sulfonate is not well understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-Cyanophenyl 6-chloropyridine-3-sulfonate has been found to exhibit significant biological activity, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has been shown to inhibit the growth of cancer cells and has been proposed as a potential anti-cancer agent. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has also been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
2-Cyanophenyl 6-chloropyridine-3-sulfonate is a versatile building block in the synthesis of various organic compounds, making it a valuable tool in organic synthesis. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has also been found to exhibit significant biological activity, making it a promising candidate for drug discovery. However, the use of 2-Cyanophenyl 6-chloropyridine-3-sulfonate in lab experiments may be limited by its toxicity and potential side effects.
Future Directions
There are several future directions for the research and development of 2-Cyanophenyl 6-chloropyridine-3-sulfonate. One potential area of research is the synthesis of novel 2-Cyanophenyl 6-chloropyridine-3-sulfonate derivatives with enhanced biological activity. Another area of research is the development of new synthetic methods for the production of 2-Cyanophenyl 6-chloropyridine-3-sulfonate with improved yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-Cyanophenyl 6-chloropyridine-3-sulfonate and its potential applications in the treatment of various diseases.
Synthesis Methods
2-Cyanophenyl 6-chloropyridine-3-sulfonate can be synthesized by the reaction of 2-cyanophenylboronic acid with 6-chloropyridine-3-sulfonyl chloride in the presence of a base. The reaction yields 2-Cyanophenyl 6-chloropyridine-3-sulfonate as a white solid with a high yield and purity.
Scientific Research Applications
2-Cyanophenyl 6-chloropyridine-3-sulfonate has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. 2-Cyanophenyl 6-chloropyridine-3-sulfonate is used as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has also been found to exhibit significant biological activity, making it a promising candidate for drug discovery.
properties
IUPAC Name |
(2-cyanophenyl) 6-chloropyridine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3S/c13-12-6-5-10(8-15-12)19(16,17)18-11-4-2-1-3-9(11)7-14/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDLEKZXFGXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanophenyl 6-chloropyridine-3-sulfonate |
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